Dehydroxy Pivaloyl Canagliflozin Dimer is a compound derived from Canagliflozin, a sodium-glucose cotransporter 2 inhibitor used primarily in the treatment of type 2 diabetes. This compound is part of a broader class of medications known as gliflozins, which function by preventing glucose reabsorption in the kidneys, thereby lowering blood sugar levels. The dimerization of Canagliflozin introduces unique properties and potential applications in pharmaceutical research.
Canagliflozin was first approved by the U.S. Food and Drug Administration in 2013 and has since been recognized for its efficacy in managing diabetes-related conditions. The Dehydroxy Pivaloyl Canagliflozin Dimer is classified under glycoside derivatives, specifically as a dimeric form of the original drug, which may exhibit altered pharmacokinetic properties compared to its monomeric counterpart.
The synthesis of Dehydroxy Pivaloyl Canagliflozin Dimer typically follows multi-step organic synthesis protocols. Initial steps may involve the modification of the Canagliflozin structure through various chemical reactions such as acylation, reduction, or coupling reactions.
The synthesis can be optimized based on yield and purity requirements, often employing high-performance liquid chromatography for product analysis .
The molecular formula for Dehydroxy Pivaloyl Canagliflozin Dimer is , with a molecular weight of approximately 905.03 g/mol. The structure features two Canagliflozin units linked through a pivaloyl group, enhancing its molecular complexity.
The stereochemistry around the hydroxyl groups plays a crucial role in its biological activity .
Dehydroxy Pivaloyl Canagliflozin Dimer can participate in various chemical reactions:
These reactions are essential for further functionalization or derivatization in pharmaceutical applications .
The mechanism of action for Dehydroxy Pivaloyl Canagliflozin Dimer is primarily based on its ability to inhibit sodium-glucose cotransporter 2 activity in the renal proximal tubules. This inhibition leads to:
The dimeric form may enhance binding affinity or alter pharmacokinetics compared to monomeric forms, potentially leading to improved therapeutic outcomes .
Key properties include melting point, boiling point, and spectral data (NMR, IR) that help confirm its identity and purity during synthesis .
Dehydroxy Pivaloyl Canagliflozin Dimer has several potential applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: